

# An In-depth Technical Guide to the Thermodynamic Properties of Bicyclopropyl

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## Compound of Interest

Compound Name: **Bicyclopropyl**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **bicyclopropyl** (also known as bicyclopropane). The information is compiled from established experimental data and computational studies, offering a valuable resource for researchers in chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key measurements are provided.

## Core Thermodynamic Properties of Bicyclopropyl

**Bicyclopropyl** is a saturated bicyclic hydrocarbon with the chemical formula C<sub>6</sub>H<sub>10</sub>. Its unique strained ring structure gives rise to distinct thermodynamic properties that are of significant interest in understanding its reactivity and potential applications.

## Enthalpy and Energy of Formation and Combustion

The enthalpy of formation and combustion are fundamental thermodynamic quantities that describe the energy changes associated with the formation and complete oxidation of a compound. These values for **bicyclopropyl** have been determined experimentally through bomb calorimetry.

Table 1: Enthalpy of Formation and Combustion of **Bicyclopropyl**

Property	State	Value (kJ/mol)	Value (kcal/mol)	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	Liquid	$96.02 \pm 3.77$	$22.95 \pm 0.90$	<a href="#">[1]</a>
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	Gas	$129.0 \pm 3.8$	$30.8 \pm 0.91$	Calculated from liquid phase data and enthalpy of vaporization
Standard Enthalpy of Combustion ( $\Delta_c H^\circ$ )	Liquid	$-3886.1 \pm 3.3$	$-928.8 \pm 0.8$	<a href="#">[1]</a>

## Heat Capacity

The heat capacity of a substance quantifies the amount of heat required to raise its temperature by a given amount. The molar heat capacity at constant pressure (Cp) for gaseous **bicyclopropyl** has been determined over a range of temperatures.

Table 2: Molar Heat Capacity (Cp) of Gaseous **Bicyclopropyl** at Various Temperatures

Temperature (K)	Molar Heat Capacity (J/mol·K)
200	71.99
298.15	108.05
300	108.80
400	148.45
500	182.36
600	209.56
700	231.50
800	249.58
900	264.78
1000	277.74

Data sourced from Godunov (1991).

## Phase Change Properties

The enthalpy of vaporization, boiling point, and melting point are critical parameters that define the phase behavior of **bicyclopropyl**.

Table 3: Phase Change Properties of **Bicyclopropyl**

Property	Value	Units
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	$33.0 \pm 1.0$	kJ/mol
Boiling Point	76.1	°C
Melting Point	-82.6	°C

## Strain Energy

The presence of two three-membered rings in **bicyclopropyl** results in significant ring strain. The strain energy is a measure of the excess internal energy of the molecule compared to a hypothetical strain-free reference compound. While a precise, directly measured experimental value for the strain energy of **bicyclopropyl** is not readily available in the literature, it can be estimated from its heat of formation. The strain energy of two isolated cyclopropane rings is approximately  $2 \times 27.5 \text{ kcal/mol} = 55 \text{ kcal/mol}$ . The strain energy of **bicyclopropyl** is expected to be of a similar magnitude, with some deviation due to the interaction between the rings.

## Experimental Protocols

The experimental determination of the thermodynamic properties of **bicyclopropyl** requires precise and carefully controlled methodologies. Below are detailed descriptions of the key experimental protocols used to obtain the data presented in this guide.

### Determination of the Enthalpy of Combustion via Bomb Calorimetry

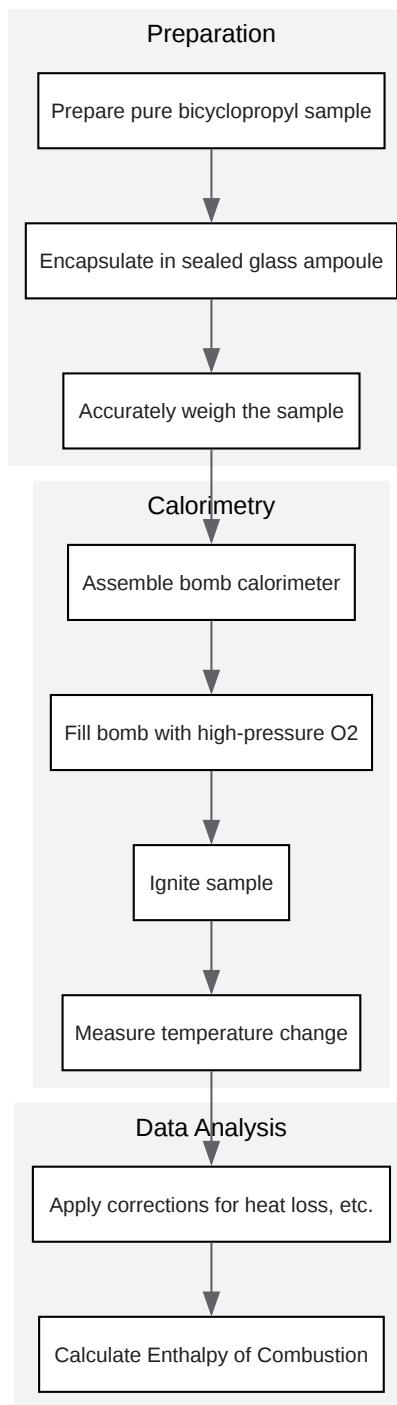
The standard enthalpy of combustion of liquid **bicyclopropyl** was determined by Beezer, Luttke, Meijere, and Mortimer in 1966 using a static bomb calorimeter.

#### Methodology:

- **Sample Preparation:** A highly purified sample of **bicyclopropyl** was used. Given its volatility, the liquid sample was encapsulated in a sealed, thin-walled glass ampoule. The mass of the **bicyclopropyl** sample was determined accurately by weighing the ampoule before and after filling.
- **Calorimeter Setup:** A static bomb calorimeter with a known heat capacity (determined by the combustion of a standard substance like benzoic acid) was used. A small, known amount of water was added to the bomb to ensure saturation of the internal atmosphere with water vapor.
- **Combustion Procedure:** The sealed ampoule containing the **bicyclopropyl** sample was placed in a crucible within the bomb. A fuse wire was positioned to ensure ignition. The bomb was then filled with high-purity oxygen to a pressure of approximately 30 atm.

- **Measurement:** The bomb was submerged in a known mass of water in the calorimeter. The combustion reaction was initiated by passing an electric current through the fuse wire. The temperature change of the water in the calorimeter was measured with high precision using a thermometer.
- **Corrections:** The observed temperature rise was corrected for heat exchange with the surroundings, the heat of ignition, and the formation of nitric acid from residual nitrogen in the bomb.
- **Calculation:** The standard enthalpy of combustion was calculated from the corrected temperature rise, the heat capacity of the calorimeter system, and the mass of the **bicyclopropyl** sample.

## Workflow for Bomb Calorimetry

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## Workflow for Bomb Calorimetry

## Determination of Heat Capacity

The heat capacity of gaseous **bicyclopropyl** as a function of temperature was reported by Godunov in 1991. While the specific experimental technique is not detailed in the readily available literature, such data is typically obtained using methods like adiabatic calorimetry or differential scanning calorimetry.

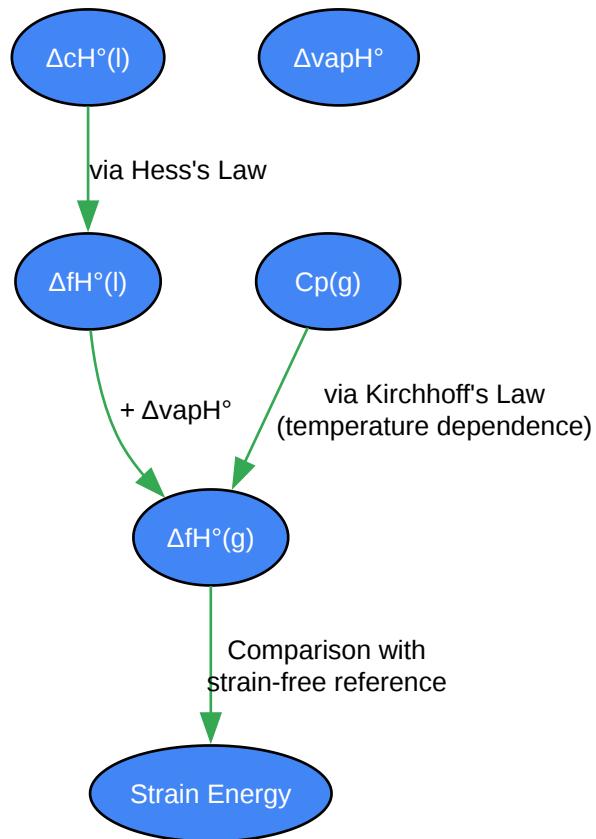
General Methodology (Adiabatic Calorimetry):

- Sample Containment: A known amount of gaseous **bicyclopropyl** is introduced into a sealed, thermally isolated sample container (the calorimeter).
- Heating: A precisely measured amount of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.
- Temperature Measurement: The temperature of the sample is measured with high accuracy before and after the energy input, once thermal equilibrium is reached.
- Calculation: The heat capacity is calculated from the amount of heat added and the resulting temperature change.
- Temperature Range: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.

## Relationships Between Thermodynamic Properties

The various thermodynamic properties of **bicyclopropyl** are interconnected. For instance, the enthalpy of formation in the gas phase can be derived from the enthalpy of formation in the liquid phase and the enthalpy of vaporization.

## Interrelation of Thermodynamic Properties

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## Interrelation of Thermodynamic Properties

This guide provides a foundational understanding of the thermodynamic properties of **bicyclopentyl**, essential for its application in research and development. The provided data and experimental context serve as a valuable resource for scientists and professionals in related fields.

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## References

- 1. 1,1'-Bicyclopropyl (CAS 5685-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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